molecular formula C25H36O6 B12824568 [(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate CAS No. 1231185-35-5

[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B12824568
CAS No.: 1231185-35-5
M. Wt: 432.5 g/mol
InChI Key: BMCQMVFGOVHVNG-DXBANJRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate is a complex organic compound that belongs to the class of steroids Steroids are characterized by their four-ring core structure and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate typically involves multiple steps, starting from a simpler steroid precursor. The process may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyl groups to form esters.

    Oxidation and Reduction: To achieve the desired oxidation state of the compound.

    Esterification: Formation of the butanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and acetyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its effects on cellular processes. Its steroid backbone suggests potential interactions with steroid receptors.

Medicine

Medically, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of hormonal imbalances or inflammatory conditions.

Industry

In industry, the compound may find applications in the production of pharmaceuticals, cosmetics, and other products that benefit from its steroid structure.

Mechanism of Action

The mechanism of action of [(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. This can lead to changes in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring steroid hormone with a similar core structure.

    Cortisol: Another steroid hormone involved in stress response.

    Estradiol: A key estrogen hormone with a similar phenanthrene core.

Properties

CAS No.

1231185-35-5

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19+,22+,23-,24-,25-/m0/s1

InChI Key

BMCQMVFGOVHVNG-DXBANJRESA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.